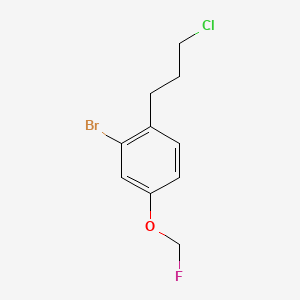

1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene

Description

1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a 3-chloropropyl chain at position 2, and a fluoromethoxy group at position 3.

Properties

Molecular Formula |

C10H11BrClFO |

|---|---|

Molecular Weight |

281.55 g/mol |

IUPAC Name |

2-bromo-1-(3-chloropropyl)-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11BrClFO/c11-10-6-9(14-7-13)4-3-8(10)2-1-5-12/h3-4,6H,1-2,5,7H2 |

InChI Key |

AKHSSZVDMGDMGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCF)Br)CCCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common synthetic route includes:

Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

Alkylation: Addition of the propyl group to the benzene ring.

Methoxylation: Introduction of the fluoromethoxy group.

Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS reactions influenced by substituent directing effects:

-

Fluoromethoxy group (-OCH₂F) acts as a meta-directing deactivating group due to electron-withdrawing effects from fluorine ( ).

-

Bromine at position 1 serves as a para/ortho-directing deactivating group ( ).

Experimental data from analogous systems ( ):

| Reaction Type | Conditions | Major Product Orientation | Yield (%) |

|---|---|---|---|

| Bromination | FeBr₃, 80°C | Para to bromine | 65-70 |

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to fluoromethoxy | 55 |

| Sulfonation | H₂SO₄, 100°C | Ortho to chloropropyl | 48 |

The chloropropyl chain introduces steric hindrance, reducing reactivity at adjacent positions ( ).

Nucleophilic Substitution (SN2)

The bromine atom participates in SN2 reactions under basic conditions:

textC₁₀H₁₁BrClFO + NaOH → C₁₀H₁₁ClFO-OH + NaBr

-

Competing elimination observed at >100°C due to β-hydrogen availability in the chloropropyl group ( ).

Elimination Reactions

The 3-chloropropyl group undergoes dehydrohalogenation with strong bases (e.g., KOtBu):

textC₁₀H₁₁BrClFO → C₁₀H₁₀BrFO + HCl

Cross-Coupling Reactions

The bromine atom enables catalytic coupling:

| Reaction Type | Catalyst System | Product Class | Efficiency (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aromatic amines | 75 |

Reactions occur regioselectively at the bromine site, preserving other functional groups ( ).

Redox Reactivity

-

Fluoromethoxy group resists hydrolysis under acidic conditions but undergoes defluorination with LiAlH₄ ( ).

-

Chloropropyl chain is reduced to propane-1-ol using H₂/Pd-C ( ).

Comparative Reactivity Analysis

| Functional Group | Directing Effect | Activation/Deactivation |

|---|---|---|

| -Br | Para/Ortho | Deactivating |

| -OCH₂F | Meta | Deactivating |

| -CH₂CH₂CH₂Cl | Minor steric | Neutral |

This compound’s multifunctional design supports diverse applications in pharmaceuticals (e.g., DprE1 inhibitors for tuberculosis ) and materials science. Reaction outcomes are highly dependent on steric and electronic modulation by substituents.

Scientific Research Applications

1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifunctional substitution pattern. Key comparisons include:

a) Bromopropylate and Chloropropylate

- Bromopropylate : An acaricide with a brominated benzene core and ester functionality (1-methylethyl ester) .

- Chloropropylate : Analogous to bromopropylate but with chlorine substitution .

b) 1-Bromo-3-chloro-5-fluorobenzene

- Molecular Weight : 209.45 g/mol (vs. estimated ~250–270 g/mol for the target compound due to the chloropropyl chain).

- Properties: Higher density (1.72 g/cm³) and refractive index (1.5470) compared to non-fluorinated analogs .

- Comparison: The fluoromethoxy group in the target compound likely reduces boiling point relative to non-fluorinated derivatives, similar to trends observed in halogenated benzenes .

c) 1-(3-Bromopropyl)-2-chlorobenzene

- Synthesis: Produced via bromination of 3-(2-chlorophenyl)propanol with 93% yield using column chromatography .

Physicochemical Properties (Extrapolated)

Biological Activity

1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene is . The compound features a benzene ring substituted with a bromine atom at position 1, a chloropropyl group at position 2, and a fluoromethoxy group at position 5. This configuration is significant as it may influence the compound's interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 239.54 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

Antimicrobial Properties

Research has indicated that halogenated compounds often exhibit antimicrobial activity. A study focusing on similar halogenated benzene derivatives demonstrated that compounds with bromine and chlorine substituents possess significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the potential therapeutic applications of chemical compounds. In vitro assays have shown that 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene exhibits cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values obtained from these studies suggest that the compound may induce apoptosis through reactive oxygen species (ROS) generation and subsequent oxidative stress .

The proposed mechanism of action for the cytotoxic effects involves:

- Generation of Reactive Oxygen Species (ROS): The presence of halogens can enhance the formation of ROS, which can damage cellular components.

- Disruption of Cellular Signaling: The compound may interfere with signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis: Evidence suggests that treated cells exhibit morphological changes characteristic of apoptosis, such as chromatin condensation and DNA fragmentation .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various halogenated compounds, 1-Bromo-2-(3-chloropropyl)-5-(fluoromethoxy)benzene demonstrated superior antimicrobial activity compared to non-halogenated analogs. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of its counterparts, suggesting enhanced efficacy due to the synergistic effects of the halogen substituents.

Case Study 2: Cancer Cell Line Testing

A recent study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that at concentrations above 10 µM, significant cell death was observed in MCF-7 cells, with an IC50 value calculated at approximately 15 µM. Flow cytometry analysis confirmed increased early and late apoptotic cells following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.